2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
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Overview
Description
2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is an organic compound that features a methoxyphenyl group and a pyrrolidinyl group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine typically involves the reaction of 2-methoxyphenyl isocyanate with pyrrolidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions with polar residues. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenylamine
- 2-Methoxyphenylacetic acid
- 2-Methoxyphenylmethanol
Uniqueness
2-(2-Methoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine is unique due to the presence of both a methoxyphenyl group and a pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-16-13-7-3-2-6-11(13)12(10-14)15-8-4-5-9-15/h2-3,6-7,12H,4-5,8-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBBICUEKUPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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